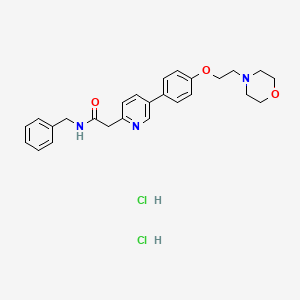

KX2-391 dihydrochloride

Overview

Description

KX2-391 dihydrochloride (systematic name: N-benzyl-2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetamide dihydrochloride), also known as Tirbanibulin, is a first-in-class, orally bioavailable, non-ATP competitive inhibitor of Src kinase . It uniquely targets the substrate-binding pocket of Src kinase, a proto-oncogenic tyrosine kinase implicated in cancer proliferation, angiogenesis, and metastasis. Unlike traditional ATP-competitive inhibitors, KX2-391 disrupts kinase activity by blocking substrate recognition, offering a distinct mechanism of action .

Preparation Methods

Overview of KX2-391 Dihydrochloride Synthesis

This compound is synthesized through linear or convergent routes, with variations in starting materials and protecting group strategies. The core structure features an N-benzyl-4-biphenylacetamide scaffold, modified with a thiazole moiety and tertiary amine side chain. Early routes involved six-step linear synthesis, while later methods optimized the process to three steps by leveraging mixed anhydride chemistry and hydrogenation. Critical challenges include controlling stereochemistry during acylation and ensuring high purity during salt formation.

Detailed Synthetic Routes

Six-Step Linear Synthesis (Patent-Based Method)

The original synthesis, described in CN101616915A and US20060160800A1, proceeds as follows:

- Amide Bond Formation : 4-Nitrophenylacetic acid reacts with benzylamine via a mixed anhydride intermediate (using ethyl chloroformate) to yield N-benzyl-4-nitrophenylacetamide.

- Nitro Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, producing N-benzyl-4-aminophenylacetamide.

- Suzuki Coupling : The amine intermediate undergoes cross-coupling with a boronic ester-substituted thiazole to install the biphenyl system.

- Side Chain Installation : A tertiary amine side chain is introduced via alkylation with 2-morpholinoethyl chloride.

- Salt Formation : The free base is treated with hydrochloric acid to form the dihydrochloride salt.

- Crystallization : Final purification uses methyl tert-butyl ether (MTBE) to isolate the salt in >99% purity.

Key Data :

Three-Step Convergent Synthesis (PMC-Optimized Method)

A streamlined approach from PMC9166630 reduces the step count by utilizing prefunctionalized intermediates:

- Mixed Anhydride Formation : 4-Nitrophenylacetic acid reacts with benzylamine via ethyl chloroformate to directly yield N-benzyl-4-nitrophenylacetamide (one pot).

- Hydrogenation : Nitro reduction with H₂/Pd/C affords N-benzyl-4-aminophenylacetamide.

- Acylation : The amine is acylated with 3-chlorobenzoyl chloride to install the final substituents, followed by dihydrochloride salt formation.

Advantages :

- Fewer intermediates reduce purification steps.

- Higher overall yield (22–25%).

- Compatible with parallel synthesis for derivative libraries.

Reaction Optimization and Critical Parameters

Nitro Reduction Efficiency

Hydrogenation conditions significantly impact yield:

- Catalyst : 10% Pd/C vs. PtO₂ (Pd/C preferred for selectivity).

- Solvent : Tetrahydrofuran (THF) vs. methanol (THF reduces over-reduction byproducts).

- Pressure : 50 psi H₂ achieves full conversion in 4 hours.

Acylation Regioselectivity

The final acylation step requires precise temperature control:

- Temperature : 0–5°C minimizes thiazole ring oxidation.

- Base : Triethylamine (TEA) vs. N,N-diisopropylethylamine (DIPEA); DIPEA reduces side reactions.

Salt Formation and Polymorphism

Salt selection affects solubility and stability:

- Hydrochloride vs. Mesylate : Dihydrochloride offers superior crystallinity (melting point: 248–250°C).

- Counterion Impact : Maleate and fumarate salts exhibit hygroscopicity, limiting their use.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, thiazole), 7.65–7.12 (m, 12H, aromatic), 4.32 (s, 2H, CH₂CO), 3.58 (m, 4H, morpholine).

- LC/MS : [M+H]⁺ = 504.2 (calculated for C₂₆H₂₉N₃O₃·2HCl).

Purity Assessment

- HPLC : >99% purity using a C18 column (acetonitrile/water + 0.1% TFA).

- Elemental Analysis : C 60.71%, H 6.12%, N 8.15% (theoretical: C 60.70%, H 6.10%, N 8.14%).

Scale-Up and Industrial Considerations

Batch Process for 50-Gram Scale

- Reaction Mixture Volume : 8 L/kg of starting material.

- Crystallization Solvent : MTBE/heptane (3:1) achieves 92% recovery.

- Drying Conditions : 40°C under vacuum for 48 hours.

Comparative Analysis of Methods

| Parameter | Six-Step Method | Three-Step Method |

|---|---|---|

| Total Steps | 6 | 3 |

| Overall Yield | 12–15% | 22–25% |

| Purity | >99% | >98% |

| Scalability | 50 g batches | <10 g batches |

| Key Advantage | High purity | Speed and yield |

Chemical Reactions Analysis

Types of Reactions

KX-01 (dihydrochloride) undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving KX-01 (dihydrochloride) include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the nature of the intermediates .

Major Products Formed

The major products formed from the reactions of KX-01 (dihydrochloride) include its metabolites and derivatives, which are studied for their pharmacological properties .

Scientific Research Applications

KX-01 (dihydrochloride) has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the inhibition of Src kinase and tubulin polymerization.

Biology: Investigated for its effects on cell proliferation, migration, and apoptosis in various cell lines.

Industry: Used in the development of new therapeutic agents targeting Src kinase and tubulin polymerization.

Mechanism of Action

KX-01 (dihydrochloride) exerts its effects by inhibiting Src kinase and tubulin polymerization. Src kinase is involved in cell proliferation, survival, and metastasis, while tubulin polymerization is essential for cell division . By inhibiting these pathways, KX-01 (dihydrochloride) induces cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Key Pharmacological Properties

- Molecular Formula : C₂₆H₃₁Cl₂N₃O₃

- Molecular Weight : 504.45 g/mol

- Solubility: 85 mg/mL in DMSO; <1 mg/mL in water or ethanol

- GI₅₀ Values : 9–60 nM in hepatic cancer cell lines (Huh7, PLC/PRF/5, Hep3B, HepG2)

- Dual Activity : Inhibits tubulin polymerization at higher concentrations (IC₅₀ = 0.5 µM), targeting microtubule dynamics .

Clinical Applications

Approved by the FDA in December 2020 for topical treatment of actinic keratosis, KX2-391 has also undergone clinical trials for solid tumors and hematological malignancies .

KX2-391 dihydrochloride is compared below with structurally or mechanistically related compounds, including Src inhibitors (e.g., Dasatinib), tubulin-targeting agents (e.g., Paclitaxel), and dual-target inhibitors.

Table 1: Pharmacological Comparison of KX2-391 with Other Inhibitors

Mechanistic Differentiation from Src Inhibitors

- KX2-391 vs. Dasatinib: KX2-391 binds to the Src substrate pocket, while Dasatinib targets the ATP-binding site . At 5 nM, KX2-391 reduced cytolytic activity in CD56+ cells comparably to Dasatinib (200 nM), indicating higher potency in modulating immune cell function .

KX2-391 vs. Bosutinib :

Dual Targeting of Src and Tubulin

- Tubulin Inhibition : At concentrations >100 nM, KX2-391 disrupts microtubule networks, similar to Vincristine but with lower neurotoxicity . Confocal microscopy confirmed α-tubulin destabilization in MOLM13 cells at 100–200 nM .

- Synergy with Microtubule-Targeting Agents: KX2-391 enhances apoptosis in triple-negative breast cancer (TNBC) and non-small cell lung cancer (NSCLC) when combined with ERK inhibitors, unlike Paclitaxel or Vincristine .

Efficacy in Drug-Resistant Models

- FLT3-ITD Mutations : KX2-391 demonstrated superior activity in FLT3-ITD acute myeloid leukemia (AML) compared to AC220, overcoming resistance conferred by D835Y and F691L mutations .

- EPHB6-Deficient Cells : KX2-391 preferentially induces apoptosis in EPHB6-deficient cells, a trait absent in other Src inhibitors like Bosutinib .

Research Findings and Clinical Implications

Preclinical Data

- Cell Cycle Arrest : KX2-391 (48-hour treatment) induced G2/M phase arrest in Panc-1 pancreatic cancer cells, correlating with reduced MYC expression and microtubule destabilization .

- Apoptosis Induction : Annexin V assays showed 40–60% apoptosis in TNBC, HNSCC, and NSCLC cell lines with KX2-391 + ERKi combinations .

Biological Activity

KX2-391 dihydrochloride, also known as tirbanibulin, is a dual inhibitor of Src kinase and tubulin polymerization. It has garnered attention for its potential therapeutic applications in various cancers, particularly due to its unique mechanism of action that targets the peptide substrate-binding domain rather than the ATP-binding site, distinguishing it from traditional Src inhibitors.

KX2-391 inhibits Src kinase, which plays a crucial role in tumor cell proliferation, apoptosis, and metastasis. Additionally, it disrupts tubulin polymerization by binding to the α,β-tubulin heterodimer. This dual mechanism allows KX2-391 to impede cancer cell division and growth effectively.

Pharmacokinetics

The pharmacokinetic profile of KX2-391 indicates rapid absorption with a half-life of approximately 4 hours. In clinical trials, the maximum tolerated dose (MTD) was established at 40 mg administered twice daily. The compound demonstrated dose-proportional exposure across various dosages, with significant biomarker reductions observed in patients with prostate and pancreatic cancers .

Phase I Trial

A Phase I trial involving 44 patients with refractory solid tumors reported that KX2-391 was well tolerated with manageable dose-limiting toxicities such as elevated liver enzymes and myelosuppression. Notably, 11 patients achieved stable disease for at least four months, indicating preliminary evidence of biological activity .

Phase II Trial

In a subsequent Phase II study focused on chemotherapy-naïve men with bone-metastatic castration-resistant prostate cancer (CRPC), KX2-391 was administered at the same dosage. However, the trial was halted early due to insufficient efficacy; only 8% of patients achieved progression-free survival at 24 weeks. Despite this, some patients exhibited declines in prostate-specific antigen (PSA) levels and improvements in bone turnover markers .

Comparative Efficacy Against Cancer Types

KX2-391's efficacy has been evaluated across various cancer types:

Case Studies

- Prostate Cancer : In the Phase I trial, two men with metastatic CRPC demonstrated notable declines in PSA levels after treatment with KX2-391.

- Ovarian Cancer : One patient achieved stable disease for over 12 months while on treatment.

- Leukemia : New analogues derived from KX2-391 exhibited significant cytotoxicity against multiple leukemia cell lines, suggesting broader applicability beyond solid tumors .

Q & A

Basic Research Questions

Q. What is the mechanism of action of KX2-391 dihydrochloride in cancer cell inhibition?

this compound is a non-ATP competitive inhibitor of Src kinase, targeting the peptide substrate-binding site rather than the ATP-binding domain, which distinguishes it from other kinase inhibitors. It also binds to tubulin at a distinct site (IC50 = 0.5 µM), disrupting microtubule dynamics. This dual mechanism suppresses cancer cell proliferation, migration, and survival pathways. Researchers should validate target engagement using kinase activity assays (e.g., Src substrate phosphorylation) and microtubule polymerization assays .

Q. Which cancer cell lines are most sensitive to this compound, and what are the key experimental parameters?

KX2-391 exhibits potent activity in liver cancer cell lines (Huh7, PLC/PRF/5, Hep3B, HepG2) with GI50 values ranging from 9–60 nM. Standard protocols involve 48-hour treatments at concentrations between 10–100 nM, followed by viability assays (e.g., MTT or ATP-based luminescence). Researchers should optimize dosing schedules based on cell doubling times and validate results across ≥3 biological replicates .

Advanced Research Questions

Q. How should researchers design in vitro and in vivo experiments to evaluate KX2-391’s efficacy in metastasis suppression?

- In vitro: Use transwell migration assays or wound-healing models with metastatic cell lines (e.g., MDA-MB-231 for breast cancer). Combine KX2-391 (20–100 nM) with fluorescence labeling to track cytoskeletal changes.

- In vivo: Employ orthotopic xenograft models (e.g., NOD-SCID mice injected with MDA-MB-231 cells). Initiate treatment at tumor volumes of 50–100 mm³, administering KX2-391 orally (10–30 mg/kg/day). Monitor metastasis via bioluminescence imaging and histopathology .

Q. How can contradictory data on KX2-391’s efficacy across studies be resolved?

Discrepancies may arise from differences in:

- Cell models: Epithelial vs. dendritic cells show varying responses due to Src expression levels .

- Microtubule dynamics: Use immunofluorescence to quantify tubulin polymerization (e.g., α-tubulin staining) in parallel with kinase inhibition assays .

- Dosing protocols: Compare continuous vs. pulsed exposure in 3D spheroid models to mimic tumor heterogeneity .

Q. What methodologies are recommended for assessing KX2-391’s impact on microtubule dynamics?

- Immunofluorescence: Stain cells with α-tubulin antibodies post-treatment (48 hours) and quantify microtubule density using ImageJ.

- Live-cell imaging: Track microtubule stability in GFP-tagged tubulin cell lines under time-lapse microscopy.

- Biochemical assays: Measure tubulin polymerization rates in vitro using purified tubulin and varying KX2-391 concentrations (0.1–10 µM) .

Q. What combination therapies enhance KX2-391’s anti-tumor effects, and how should synergy be evaluated?

Preclinical studies show synergy with ERK inhibitors (e.g., SCH772984) in pancreatic cancer models. Use the Chou-Talalay method to calculate combination indices (CI):

- Treat cells with KX2-391 (10–100 nM) and ERK inhibitors (0.1–1 µM) for 72 hours.

- Analyze CI values using CompuSyn software. A CI <1 indicates synergy, as observed in reduced MYC expression and enhanced apoptosis .

Q. How do structural modifications of KX2-391 affect its inhibitory activity?

Substituting the pyridine ring with a thiazole group (e.g., compound 15a) reduces Src binding affinity but improves solubility. Researchers should:

- Synthesize analogs via Suzuki coupling and evaluate IC50 values using kinase profiling panels.

- Compare cytotoxicity in Src-dependent vs. Src-independent cell lines to confirm target specificity .

Q. What pharmacokinetic challenges are associated with KX2-391, and how can they be addressed?

- Low aqueous solubility: Use solubilizing agents (e.g., PEG-300) in preclinical formulations .

- Metabolic stability: Perform hepatic microsome assays (human vs. murine) to identify major metabolites.

- Biodistribution: Conduct radiolabeled studies (³H-KX2-391) in xenograft models to quantify tumor uptake .

Properties

IUPAC Name |

N-benzyl-2-[5-[4-(2-morpholin-4-ylethoxy)phenyl]pyridin-2-yl]acetamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O3.2ClH/c30-26(28-19-21-4-2-1-3-5-21)18-24-9-6-23(20-27-24)22-7-10-25(11-8-22)32-17-14-29-12-15-31-16-13-29;;/h1-11,20H,12-19H2,(H,28,30);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPTPOZGQCQXHJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCOC2=CC=C(C=C2)C3=CN=C(C=C3)CC(=O)NCC4=CC=CC=C4.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00648365 | |

| Record name | N-Benzyl-2-(5-{4-[2-(morpholin-4-yl)ethoxy]phenyl}pyridin-2-yl)acetamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1038395-65-1 | |

| Record name | N-Benzyl-2-(5-{4-[2-(morpholin-4-yl)ethoxy]phenyl}pyridin-2-yl)acetamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.